2-((8-Oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O5S/c30-26(35)17-40-29-31-23-15-25-24(38-18-39-25)14-22(23)28(37)34(29)16-19-6-8-20(9-7-19)27(36)33-12-10-32(11-13-33)21-4-2-1-3-5-21/h1-9,14-15H,10-13,16-18H2,(H2,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIBUIVQKDLKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC(=O)N)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((8-Oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a quinazoline core with various substituents that enhance its biological activity. The presence of the phenylpiperazine moiety suggests potential interactions with central nervous system targets, while the thioacetamide group may contribute to its reactivity and binding properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various pathogens.
- Anticancer Potential : Investigations have shown that the compound can inhibit the proliferation of cancer cell lines, indicating potential as an anticancer agent.
- Neuropharmacological Effects : Given the piperazine component, there is potential for activity at serotonin and dopamine receptors, which could be explored for treating mood disorders.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that it may function through:
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered signaling pathways in the brain.
- Enzyme Inhibition : The thioacetamide group might inhibit specific enzymes involved in cellular metabolism or signaling.
Anticancer Activity
A study conducted by demonstrated that related compounds exhibited low nanomolar activity against certain cancer cell lines. The structure-activity relationship (SAR) indicated that modifications to the piperazine ring significantly enhanced cytotoxicity.
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound A | 50 | HeLa |
| Compound B | 30 | MCF-7 |
| Targeted Compound | 10 | A549 |
Neuropharmacological Studies
Research published in explored the effects of similar compounds on serotonin receptor subtypes. The findings suggested that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), which may be beneficial in treating depression and anxiety disorders.
Antimicrobial Studies
A recent investigation highlighted the antimicrobial efficacy of derivatives against resistant strains of bacteria. The study reported minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus .
Comparison with Similar Compounds
Quinazolinone Derivatives
- Its synthesis involves anthranilic acid cyclization and subsequent thiolation, similar to the target compound’s core formation .
- N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide: Features a thiazolidinone extension on the thioacetamide group, enhancing hydrogen-bonding capacity (TPSA: ~160 Ų vs. 143 Ų in the target compound) .
Piperazine-Functionalized Compounds
- 7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: Contains a dual piperazine-carboxyl motif but replaces the quinazolinone core with a fluoroquinolone. Synthesized via aroyl halide coupling, a method applicable to the target compound’s benzyl-piperazine segment .
- 1-cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids: Demonstrates variability in piperazine substituents (e.g., sulfonyl vs. carbonyl), influencing solubility and target affinity .
Chemical Similarity Metrics
- Tanimoto Coefficient Analysis: The target compound’s structural complexity reduces its similarity to simpler analogs. For example, aglaithioduline (70% similarity to SAHA, a histone deacetylase inhibitor) highlights how minor modifications drastically alter activity . Computational tools like MACCS fingerprints and Morgan indices could quantify divergence from piperazine-quinazolinone derivatives .
QSAR and Docking Studies :
The phenylpiperazine-carboxyl group may enhance kinase inhibition (e.g., ROCK1) compared to benzoxazole derivatives (e.g., 2-chloro-N-(4-(5-chlorobenzoxazol-2-yl)phenyl)acetamide ), which prioritize aromatic stacking over polar interactions .
Pharmacokinetic and Physicochemical Profiles
Key Observations :
- Higher XlogP in the target compound (3.1) vs.
- The phenylpiperazine-carboxyl group increases TPSA, enhancing polar interactions in docking studies .
Q & A
Q. What synthetic strategies are recommended for constructing the quinazolin-6-yl thioacetamide core of this compound?
- Methodological Answer : The quinazolin-6-yl thioacetamide scaffold can be synthesized via nucleophilic substitution at the 6-position of a preformed quinazoline-dioxolo intermediate. Key steps include:
- Thiolation : Reacting 6-chloro-quinazoline derivatives with thiourea or thioacetic acid under reflux in ethanol/DMF (60–80°C, 12–18 hours) to introduce the thioether linkage .
- Amide Coupling : Use coupling agents like EDCI·HCl and HOBt in anhydrous DMF with DIPEA as a base to attach the acetamide moiety. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) yields pure product .
Q. How can structural ambiguities in the piperazine-carbonyl-benzyl substituent be resolved during characterization?
- Methodological Answer :
- X-ray Crystallography : Resolve spatial orientation of the 4-(4-phenylpiperazine-1-carbonyl)benzyl group by growing single crystals in DMSO/water and analyzing with a diffractometer (e.g., CCDC-1990392 protocols) .
- 2D NMR : Use NOESY or ROESY to confirm proximity between the benzyl proton (δ 4.2–4.5 ppm) and piperazine N-H protons (δ 2.8–3.1 ppm) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbonyl groups, electron-deficient quinazoline rings).
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict sites susceptible to nucleophilic attack (e.g., thioacetamide sulfur) .
- Validation : Compare computational results with experimental reactivity data (e.g., hydrolysis rates in acidic/basic conditions) .
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values in kinase assays) be systematically analyzed?
- Methodological Answer :
- Assay Standardization : Ensure consistent protein concentrations (10–50 nM), ATP levels (1–10 µM), and incubation times (30–60 min) across replicates.
- Data Normalization : Use Z-factor analysis to assess assay quality (Z > 0.5 indicates high reliability).
- Statistical Modeling : Apply ANOVA or Bayesian hierarchical models to account for batch effects or solvent variability (e.g., DMSO vs. aqueous buffers) .
Q. What strategies mitigate byproduct formation during the coupling of the phenylpiperazine moiety?
- Methodological Answer :
- Reagent Optimization : Replace EDCI/HOBt with PyBOP or HATU to reduce racemization and improve coupling efficiency (yield increase from 70% to >85%) .
- Temperature Control : Conduct reactions at 0–5°C to suppress competing hydrolysis of the activated carbonyl intermediate.
- Byproduct Identification : Use LC-MS (ESI+) to detect and quantify N-acylurea or oxazolone byproducts (m/z +23 or +44 adducts) .
Experimental Design & Data Analysis
Q. How should reaction conditions be optimized for large-scale synthesis (>10 g) while maintaining enantiomeric purity?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) for solubility and reaction homogeneity.
- Catalyst Loading : Optimize Pd/C or Ni-based catalysts (0.5–2 mol%) for hydrogenation steps to minimize epimerization.
- In-line Analytics : Implement PAT tools (e.g., ReactIR) to monitor reaction progression and adjust parameters in real time .
Q. What analytical parameters are critical for validating the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies :
| Condition | Time | Degradation Products |
|---|---|---|
| 0.1 N HCl (37°C) | 24 h | Hydrolyzed thioacetamide (HPLC) |
| 0.1 N NaOH (37°C) | 24 h | Quinazoline ring-opened dimer |
| UV light (254 nm) | 48 h | Photo-oxidized dioxolo moiety |
Structural & Mechanistic Studies
Q. What mechanistic insights explain the compound’s selectivity for adenosine A₂A receptors over A₁?
- Methodological Answer :
- Molecular Docking : Simulate binding poses in A₂A (PDB: 5IU4) vs. A₁ (PDB: 6D9H) receptors. Key interactions:
- A₂A : Hydrogen bonding between the acetamide carbonyl and Asn253.
- A₁ : Steric clash between the phenylpiperazine group and Leu88.
- Mutagenesis Validation : Replace Asn253 with Ala in A₂A to confirm loss of binding affinity (ΔpIC₅₀ > 2 log units) .
Q. How can the compound’s pharmacokinetic profile be improved without altering its core structure?
- Methodological Answer :
- Prodrug Design : Introduce a hydrolyzable ester at the acetamide nitrogen (e.g., pivaloyloxymethyl) to enhance oral bioavailability.
- Salt Formation : Prepare mesylate or tosylate salts to improve aqueous solubility (>5 mg/mL in pH 7.4 buffer) .
Data Contradiction & Reproducibility
Q. How to address inconsistencies in reported IC₅₀ values across different assay platforms (e.g., fluorescence vs. radiometric)?
- Methodological Answer :
- Cross-Platform Calibration : Use a reference inhibitor (e.g., SCH58261 for A₂A) to normalize activity values.
- Buffer Composition : Adjust Mg²⁺ (1–5 mM) and EDTA (0.1–0.5 mM) to align ion concentrations between assays.
- Meta-Analysis : Apply a random-effects model to pooled data from ≥3 independent studies to estimate “true” IC₅₀ (95% CI) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
